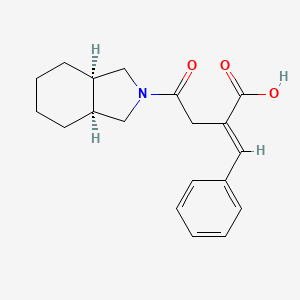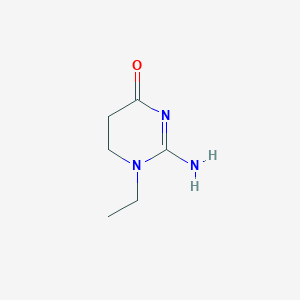
3'-Bromo-2',5',6'-trifluoro-4'-methoxy-4-propyl-2,3,4,5-tetrahydro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Bromo-2’,5’,6’-trifluoro-4’-methoxy-4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl is a complex organic compound characterized by the presence of bromine, fluorine, methoxy, and propyl groups attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-2’,5’,6’-trifluoro-4’-methoxy-4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl typically involves multiple steps, including halogenation, fluorination, and methoxylation reactions. The specific synthetic route may vary depending on the desired purity and yield. Common reagents used in these reactions include bromine, fluorine gas, and methanol, with catalysts such as palladium or copper to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities.
Análisis De Reacciones Químicas
Types of Reactions
3’-Bromo-2’,5’,6’-trifluoro-4’-methoxy-4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized biphenyl derivatives.
Aplicaciones Científicas De Investigación
3’-Bromo-2’,5’,6’-trifluoro-4’-methoxy-4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 3’-Bromo-2’,5’,6’-trifluoro-4’-methoxy-4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2,5,6-trifluorophenol: Shares similar halogenation and fluorination patterns but lacks the methoxy and propyl groups.
4-Bromobenzotrifluoride: Contains a bromine and trifluoromethyl group but differs in the overall structure and functional groups.
Uniqueness
3’-Bromo-2’,5’,6’-trifluoro-4’-methoxy-4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl is unique due to its combination of bromine, fluorine, methoxy, and propyl groups attached to a biphenyl structure
Propiedades
Fórmula molecular |
C16H18BrF3O |
|---|---|
Peso molecular |
363.21 g/mol |
Nombre IUPAC |
1-bromo-2,4,5-trifluoro-6-methoxy-3-(4-propylcyclohexen-1-yl)benzene |
InChI |
InChI=1S/C16H18BrF3O/c1-3-4-9-5-7-10(8-6-9)11-13(18)12(17)16(21-2)15(20)14(11)19/h7,9H,3-6,8H2,1-2H3 |
Clave InChI |
BQYKNANREIJJDY-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(=CC1)C2=C(C(=C(C(=C2F)Br)OC)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one](/img/structure/B13100782.png)


![(R)-tert-Butyl 6-(5-(7-bromo-9,9,10,10-tetrafluoro-9,10-dihydrophenanthren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13100794.png)
![2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13100797.png)

![5,6-dihydro-2H-pyrazolo[3,4-e][1,2,4]triazine-3,7-dione](/img/structure/B13100809.png)




![(8S,9AR)-octahydro-1H-pyrido[1,2-a]pyrazin-8-ol](/img/structure/B13100841.png)

![[(2R,3R,4S,5R,6R)-6-(4-acetamido-2-oxopyrimidin-1-yl)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13100860.png)
